REACTION_CXSMILES
|
C(=O)([O-])O.[Na+].Cl.[NH2:7][CH2:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1)=[O:10]>O>[NH2:7][CH2:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1)=[O:10] |f:0.1,2.3|
|
Name
|
5
|
Quantity
|
58.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)NC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crystals thus formed
|
Type
|
FILTRATION
|
Details
|
were taken out by filtration
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)NC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |